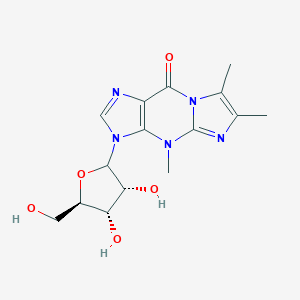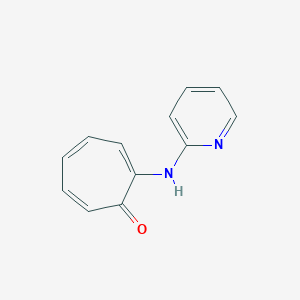
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of PI3K by LY294002 has been shown to have a significant impact on these cellular processes, making it an important tool for scientific research.
Mecanismo De Acción
LY294002 works by inhibiting the activity of PI3K, which is an enzyme that plays a crucial role in various cellular processes. PI3K is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt pathway, which promotes cell growth, differentiation, and survival. By inhibiting PI3K, LY294002 blocks the activation of these downstream pathways, leading to the inhibition of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
LY294002 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Cell Growth: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway.
2. Neuroprotective Effects: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Protective Effects: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY294002 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: LY294002 is a potent inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes.
2. Selectivity: LY294002 is selective for PI3K and does not inhibit other kinases, making it a valuable tool for studying the specific role of PI3K in cellular processes.
3. Availability: LY294002 is commercially available, making it easily accessible for researchers.
Some of the limitations of LY294002 include:
1. Off-Target Effects: LY294002 can have off-target effects, leading to the inhibition of other kinases and cellular processes.
2. Toxicity: LY294002 can be toxic to cells at high concentrations, leading to cell death and interfering with experimental results.
3. Specificity: LY294002 is specific for PI3K isoforms, and its effects may vary depending on the isoform being studied.
Direcciones Futuras
There are several future directions for the study of LY294002, including:
1. Development of New Cancer Treatments: LY294002 has shown promising results in inhibiting the growth of cancer cells and may be developed into new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and may be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Diseases: LY294002 has been shown to have protective effects on the cardiovascular system and may be studied further for its potential use in the treatment of cardiovascular diseases.
4. Development of New Inhibitors: The study of LY294002 may lead to the development of new inhibitors of PI3K and other kinases, leading to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromo-5-nitropyridine with cycloheptatriene in the presence of a palladium catalyst. The resulting intermediate is then reduced to yield LY294002.
Aplicaciones Científicas De Investigación
LY294002 has been extensively studied for its various applications in scientific research. Some of the most significant applications of this compound include:
1. Cancer Research: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway. This makes it a promising candidate for the development of new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Research: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
110038-71-6 |
|---|---|
Nombre del producto |
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
Clave InChI |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
SMILES canónico |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Sinónimos |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



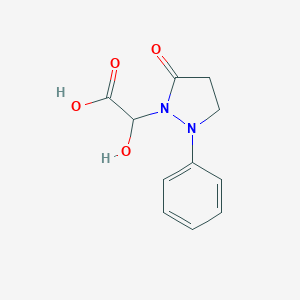
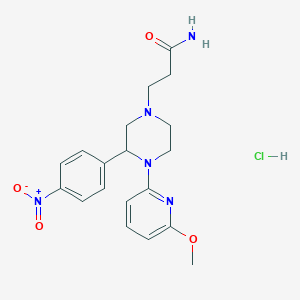
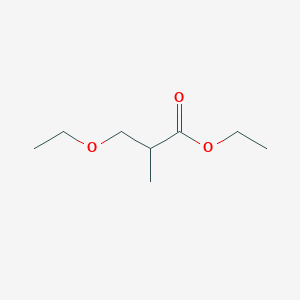
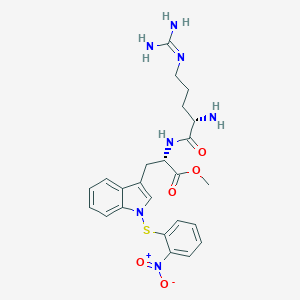
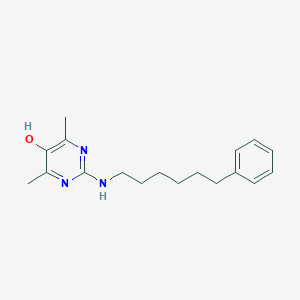
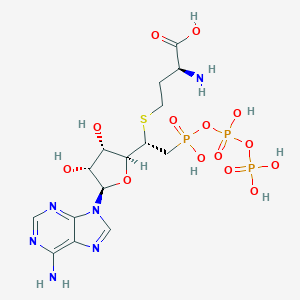
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
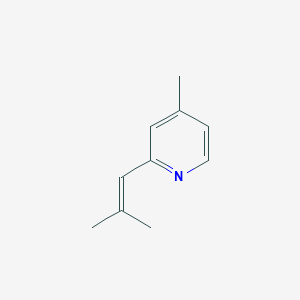
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
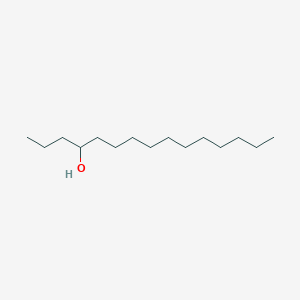
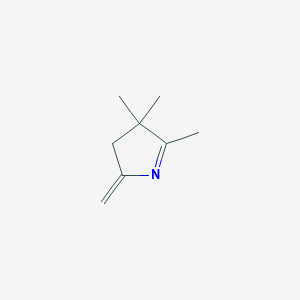
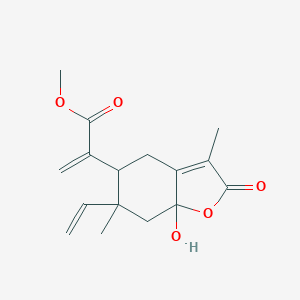
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
